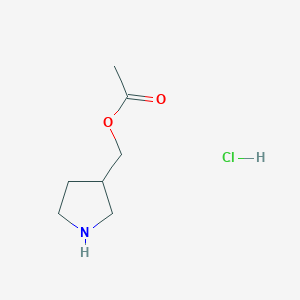

3-Pyrrolidinylmethyl acetate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)10-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVGCJRDFUZEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Acetic Acid Pyrrolidin-3-ylmethyl Ester Hydrochloride

Structural Analysis, Synthetic Utility, and Physicochemical Profile

Executive Summary

Acetic acid pyrrolidin-3-ylmethyl ester hydrochloride (Systematic Name: pyrrolidin-3-ylmethyl acetate hydrochloride) represents a specialized bifunctional building block in medicinal chemistry. Unlike its more common isomer, methyl 2-(pyrrolidin-3-yl)acetate, this compound features an ester-linked exocyclic methylene group at the C3 position. This structural distinction confers unique steric and electronic properties, making it a valuable scaffold for Fragment-Based Drug Discovery (FBDD) and the design of prodrugs targeting specific esterase-cleavage pathways.

This guide provides a definitive technical analysis of the compound, detailing its structural elucidation, a robust manufacturing protocol, and its application in high-value synthetic workflows.

Structural Elucidation & Physicochemical Profile[1][2]

The compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with an acetoxymethyl group. It is isolated as the hydrochloride salt to ensure stability and solubility.

1.1 Chemical Identity

| Parameter | Detail |

| IUPAC Name | Pyrrolidin-3-ylmethyl acetate hydrochloride |

| Common Name | Acetic acid pyrrolidin-3-ylmethyl ester HCl |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol (Salt); 143.19 g/mol (Free Base) |

| Chiral Center | C3 of Pyrrolidine (Available as (R), (S), or Racemate) |

| Precursor CAS | 110013-18-8 ((R)-Pyrrolidin-3-ylmethanol) |

1.2 Structural Distinction (Isomer Analysis)

It is critical to distinguish this compound from its regioisomer, which often appears in similar search queries.

-

Target Compound (Alcohol Ester): Pyrrolidine-3-CH₂-O-CO-CH₃

-

Functionality: Acylated primary alcohol.

-

Reactivity: Susceptible to esterases; releases pyrrolidin-3-ylmethanol.

-

-

Isomer (Acid Ester): Pyrrolidine-3-CH₂-CO-O-CH₃

-

Functionality: Alkylated carboxylic acid.

-

Reactivity: Claisen condensation partner; releases pyrrolidin-3-acetic acid.

-

1.3 Predicted Spectroscopic Signature (¹H NMR, D₂O)

-

δ 2.05 ppm (s, 3H): Acetate methyl group (singlet).

-

δ 4.10 ppm (d, 2H): Exocyclic methylene (-CH₂-O-). Shifted downfield due to the ester.

-

δ 3.20–3.50 ppm (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (C2 and C5).

-

δ 2.60 ppm (m, 1H): Methine proton at C3.

-

δ 1.80–2.20 ppm (m, 2H): Pyrrolidine ring protons at C4.

Synthetic Pathways & Manufacturing Protocol

To ensure high purity and prevent N-acetylation (which would yield an unreactive amide byproduct), a protection-deprotection strategy is required. The direct acetylation of pyrrolidin-3-ylmethanol without N-protection is not recommended due to the higher nucleophilicity of the secondary amine compared to the primary alcohol.

2.1 Validated Synthetic Workflow

The following protocol utilizes a Boc (tert-butyloxycarbonyl) protecting group strategy, ensuring chemoselectivity.

Step 1: N-Protection React pyrrolidin-3-ylmethanol with Boc₂O in DCM/NaOH to mask the amine.

Step 2: O-Acetylation Treat the N-Boc intermediate with acetic anhydride (Ac₂O) and Pyridine or DMAP.

Step 3: Deprotection & Salt Formation Cleave the Boc group using 4M HCl in Dioxane. The product precipitates as the hydrochloride salt, acting as an auto-purification step.

Figure 1: Chemoselective synthesis pathway preventing N-acetylation byproducts.

2.2 Detailed Experimental Protocol (Bench Scale)

-

Preparation of N-Boc-pyrrolidin-3-ylmethanol:

-

Dissolve pyrrolidin-3-ylmethanol (10 mmol) in DCM (30 mL).

-

Add Di-tert-butyl dicarbonate (1.1 eq) and Et₃N (1.2 eq). Stir at RT for 4 hours.

-

Wash with 1M citric acid and brine. Dry over Na₂SO₄ and concentrate.

-

-

Esterification:

-

Dissolve the crude N-Boc intermediate in DCM (20 mL).

-

Add Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), and catalytic DMAP (0.1 eq).

-

Stir at RT for 2 hours. Monitor by TLC (Rf shifts higher).

-

Quench with saturated NaHCO₃. Extract with DCM.[1]

-

-

Hydrolysis to HCl Salt:

-

Dissolve the acetylated intermediate in minimal dry dioxane or ether.

-

Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

-

Allow to warm to RT.[2] The product will precipitate as a white hygroscopic solid.

-

Filtration: Filter the solid under Argon (to prevent moisture absorption) and wash with diethyl ether.

-

Applications in Medicinal Chemistry

3.1 Fragment-Based Drug Discovery (FBDD)

This compound serves as a "growing" vector. The secondary amine allows for coupling to core scaffolds (via SɴAr or Buchwald-Hartwig amination), while the acetate group acts as a small, lipophilic handle that can probe hydrophobic pockets in target proteins.

3.2 Prodrug Design

The acetoxymethyl group is a classic "masked" alcohol.

-

Mechanism: Upon entering the plasma, ubiquitous esterases hydrolyze the acetate ester.

-

Release: This releases the free pyrrolidin-3-ylmethanol derivative.

-

Utility: This strategy is often used to improve the membrane permeability (LogP) of polar alcohol-containing drugs.

3.3 Bioisosterism

The 3-substituted pyrrolidine ring is a proven bioisostere for:

-

Proline derivatives: Modulating conformational rigidity.

-

Cyclopentane rings: Introducing polarity and solubility to carbocyclic scaffolds.

Handling, Stability, and Safety

| Hazard Class | Description | Mitigation |

| Hygroscopicity | HCl salts of secondary amines are highly hygroscopic. | Store in a desiccator at -20°C. Handle under inert atmosphere (N₂/Ar). |

| Stability | Ester bond is susceptible to hydrolysis in strong acid/base. | Avoid prolonged exposure to aqueous basic buffers. |

| Toxicity | Irritant to eyes, respiratory system, and skin. | Use standard PPE (Gloves, Goggles, Fume Hood). |

References

-

PubChem. (2024).[3] (S)-2-(Pyrrolidin-3-yl)acetic acid (Isomer comparison). National Library of Medicine. [Link]

-

Vogel, H. et al. (2010).[4] N-terminal acetylation of peptides and serum half-life extension. PLoS ONE, 5(9), e12684.[4] (Context on Acetylation stability). [Link]

Sources

Solubility of 3-Pyrrolidinylmethyl acetate hydrochloride in water

Technical Guidance for Research & Development Applications

Executive Summary & Compound Identity

This guide details the solubility behavior, stability constraints, and handling protocols for 3-Pyrrolidinylmethyl acetate hydrochloride . While thermodynamically highly soluble in water due to its ionic nature, this compound presents a critical kinetic stability challenge due to the susceptibility of the ester linkage to hydrolysis.

Researchers must distinguish this compound from its structural isomer, methyl 2-(pyrrolidin-3-yl)acetate. The target compound (CAS 1219979-11-9) is the acetate ester of 3-pyrrolidinylmethanol , not the methyl ester of pyrrolidineacetic acid.

Physicochemical Identity

| Property | Detail |

| Compound Name | 3-Pyrrolidinylmethyl acetate hydrochloride |

| CAS Number | 1219979-11-9 |

| Molecular Formula | C₇H₁₃NO₂[1][2][3][4][5] · HCl (C₇H₁₄ClNO₂) |

| Molecular Weight | 179.64 g/mol |

| Structure Type | Secondary Amine Salt / Aliphatic Ester |

| Solubility Class | Freely Soluble (>100 mg/mL estimated) |

| Critical Attribute | Hygroscopic & Hydrolytically Unstable |

Solubility Dynamics: Thermodynamics vs. Kinetics

Thermodynamic Solubility

As a hydrochloride salt of a secondary amine, 3-Pyrrolidinylmethyl acetate exhibits excellent aqueous solubility. The lattice energy of the crystalline salt is readily overcome by the high solvation enthalpy of the pyrrolidinium cation and chloride anion in water.

-

Predicted Solubility: >100 mg/mL (Freely Soluble).

-

Mechanism: Ion-dipole interaction. The protonated nitrogen (

) serves as a potent hydrogen bond donor to water, while the chloride ion is solvated by hydrogen bond acceptors.

Kinetic Instability (The "Hidden" Variable)

The presence of the acetate ester linkage introduces a time-dependent variable. In aqueous solution, this ester is subject to hydrolysis, yielding 3-pyrrolidinylmethanol and acetic acid .

-

Acidic pH (pH < 4): The HCl salt naturally creates an acidic environment (approx. pH 3–5 depending on concentration). Acid-catalyzed hydrolysis is relatively slow, providing a stability window of hours to days at 4°C.

-

Neutral/Basic pH (pH > 6): If buffered to physiological pH (7.4) for biological assays, base-catalyzed hydrolysis accelerates significantly. The free amine (if deprotonated) can also facilitate intramolecular catalysis or polymerization, though the 3-methyl spacer makes intramolecular attack sterically less favored than in 2-substituted analogs.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual)

Use this protocol for initial range-finding. Perform in a humidity-controlled environment.

-

Preparation: Weigh 10.0 mg of compound into a clear 2 mL HPLC vial.

-

Addition: Add 100 µL of degassed, deionized water (Type I).

-

Observation: Vortex for 30 seconds.

-

Success Criterion: Solution is clear, colorless, with no particulate matter. (Corresponds to >100 mg/mL).

-

-

Dilution: If undissolved, add water in 100 µL increments until dissolution.

Protocol B: Solution Preparation for Biological Assays (Stability-Optimized)

This self-validating workflow ensures the compound remains intact during the experiment.

Figure 1: Stability-optimized workflow for preparing aqueous solutions of hydrolytically sensitive amino esters.

Analytical Verification (HPLC)

Do not rely on visual solubility alone. Hydrolysis products (alcohol + acetic acid) are also water-soluble, meaning a clear solution can mask degradation.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (Acidic mobile phase stabilizes the ester during run).

-

Detection: UV 210 nm (Ester carbonyl) or CAD (Charged Aerosol Detection) if UV signal is weak.

-

Checkpoint: A "purity check" injection should be run immediately upon dissolution.

Handling & Storage Recommendations

| Hazard/Risk | Mitigation Strategy |

| Hygroscopicity | The HCl salt will absorb atmospheric moisture, forming a sticky gum. Weigh quickly or use a glovebox/dry bag. Store in a desiccator. |

| Hydrolysis | Do not store aqueous stock solutions. Prepare fresh daily. If storage is unavoidable, freeze at -80°C immediately, but validate stability after one freeze-thaw cycle. |

| pH Sensitivity | Avoid dissolving directly in phosphate-buffered saline (PBS, pH 7.4) for stock solutions. Dissolve in water (acidic) first, then dilute into assay buffer seconds before use. |

References

-

Sigma-Aldrich. 3-Pyrrolidinylmethyl acetate hydrochloride Product Information. (Accessed 2026-02-24).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1219979-11-9. (Accessed 2026-02-24).

-

Bundgaard, H., et al. "Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir."[6] Pharmaceutical Research, 1991.[6] (Demonstrates hydrolysis kinetics of amino-esters).

-

Larsson, L. "The alkaline hydrolysis of some amino esters." Acta Chemica Scandinavica, 1950. (Foundational kinetics for amine ester hydrolysis).

Sources

- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7,9,11-Dodecatrien-1-ol, formate, (7Z,9E)- | C13H20O2 | CID 76963364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]

- 4. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Chemical Nomenclature and Synonyms of Pyrrolidine-3-Acetic Acid Methyl Ester Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise chemical nomenclature is fundamental to scientific communication and discovery. This technical guide addresses the potential ambiguity surrounding the chemical name "3-Pyrrolidinylmethyl acetate hydrochloride" and provides a comprehensive elucidation of the more commonly referenced and commercially available compound, Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, along with its stereoisomeric forms. This document serves as a definitive resource for researchers, scientists, and professionals in drug development by compiling a thorough list of chemical synonyms, key identifiers, and structural information, thereby ensuring clarity and accuracy in research and development activities.

Introduction: Deconstructing a Name

The nomenclature of chemical compounds is designed to provide an unambiguous representation of their molecular structure. However, variations in naming conventions and the use of common or trivial names can sometimes lead to confusion. The query for "3-Pyrrolidinylmethyl acetate hydrochloride" presents such a case of potential ambiguity.

Structurally, "3-Pyrrolidinylmethyl acetate" implies an acetate ester linked to a methyl group at the 3-position of the pyrrolidine ring. Conversely, a significant body of scientific literature and commercial listings refer to a closely related isomer, "Methyl 2-(pyrrolidin-3-yl)acetate" (also known as "3-Pyrrolidineacetic acid, methyl ester"). In this more prevalent compound, an acetic acid methyl ester is attached to the 3-position of the pyrrolidine ring.

Given the prevalence of the latter in chemical databases and supplier catalogs, this guide will focus on providing a comprehensive list of synonyms and identifiers for Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride and its enantiomeric forms, which are likely the compounds of interest for most research applications.

Structural Clarification

To visually represent the distinction and the focus of this guide, the following diagram illustrates the structural differences and the relationship between the racemic compound and its stereoisomers.

Figure 1: Structural relationships of pyrrolidine-based acetate derivatives.

Comprehensive Synonym and Identifier Tables

For clarity and ease of reference, the following tables consolidate the various synonyms and chemical identifiers for the racemic, (R)-, and (S)-enantiomers of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride.

Racemic Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride

| Identifier Type | Identifier | Source |

| Common Name | 3-Pyrrolidineacetic Acid Methyl Ester Hydrochloride | Pharmaffiliates[1] |

| Synonym | Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Pharmaffiliates[1] |

| CAS Number | 1126794-67-9 | Pharmaffiliates[1] |

| Molecular Formula | C7H14ClNO2 | Pharmaffiliates[1] |

| Molecular Weight | 179.64 g/mol | Pharmaffiliates[1] |

(R)-enantiomer: Methyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | PubChem[2] |

| Common Name | Methyl (R)-pyrrolidine-3-acetate hydrochloride | PubChem[2] |

| Synonyms | 3-Pyrrolidineacetic acid, methyl ester, hydrochloride (1:1), (3R)- | PubChem[2] |

| (r)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | PubChem[2] | |

| METHYL 2-[(3R)-PYRROLIDIN-3-YL]ACETATE HYDROCHLORIDE | PubChem[2] | |

| Methyl 2-[(3R)-pyrrolidin-3-yl]acetate HCl | PubChem[2] | |

| CAS Number | 1024038-31-0 | PubChem[2] |

| PubChem CID | 67230738 | PubChem[2] |

| Molecular Formula | C7H14ClNO2 | PubChem[2] |

| Molecular Weight | 179.64 g/mol | PubChem[2] |

| InChIKey | ZDVXNHFLFAPGGA-FYZOBXCZSA-N | PubChem[2] |

| SMILES | COC(=O)C[C@H]1CCNC1.Cl | PubChem[2] |

(S)-enantiomer: Methyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | Fluorochem[3] |

| Common Name | METHYL (S)-PYRROLIDIN-3-YL-ACETATE HCL | Fluorochem[3] |

| CAS Number | 1024038-33-2 | Fluorochem[3] |

| Molecular Formula | C7H14ClNO2 | Fluorochem[3] |

| Molecular Weight | 179.64 g/mol | Fluorochem[3] |

| MDL Number | MFCD22377962 | Fluorochem[3] |

| InChIKey | ZDVXNHFLFAPGGA-RGMNGODLSA-N | Fluorochem[3] |

| Canonical Smiles | COC(=O)C[C@@H]1CCNC1.Cl | Fluorochem[3] |

Applications and Context

Compounds such as 3-Pyrrolidineacetic Acid Methyl Ester Hydrochloride serve as important intermediates in synthetic organic chemistry. For instance, they are utilized in the preparation of quinoxaline-piperidine derivatives, which act as ORL1 receptor modulators and have potential therapeutic applications.[1] The stereochemistry of these molecules is often crucial for their biological activity, making the distinction between the (R) and (S) enantiomers critical in drug design and development.

Conclusion

This technical guide provides a detailed clarification of the nomenclature surrounding "3-Pyrrolidinylmethyl acetate hydrochloride" and its more common isomer, "Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride." By presenting a comprehensive list of synonyms and identifiers for the racemic mixture and its enantiomers, this document aims to facilitate accurate and effective communication among researchers, scientists, and drug development professionals. The correct identification and sourcing of chemical reagents are paramount to the integrity and success of scientific research.

References

-

PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. [Link]

-

Pharmaffiliates. 3-Pyrrolidineacetic Acid Methyl Ester Hydrochloride. [Link]

Sources

Technical Monograph: 3-Pyrrolidinylmethyl Acetate Hydrochloride

Topic: Technical Guide: 3-Pyrrolidinylmethyl Acetate Hydrochloride Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Optimizing sp³-Rich Scaffolds in Drug Discovery

Executive Summary & Chemical Identity

3-Pyrrolidinylmethyl acetate hydrochloride (CAS: 1219979-11-9) is a specialized heterocyclic building block used primarily to introduce the 3-substituted pyrrolidine motif into drug candidates.[1] Unlike flat aromatic scaffolds, this saturated heterocycle offers three-dimensional complexity (sp³ character), improving solubility and target selectivity.[1]

This compound serves as a bifunctional linker : it presents a reactive secondary amine for coupling to a core scaffold, while the acetate group acts as a masked alcohol (prodrug potential) or a lipophilic side chain that can be hydrolyzed post-coupling.

Physiochemical Profile

| Property | Specification |

| CAS Number | 1219979-11-9 |

| IUPAC Name | (Pyrrolidin-3-yl)methyl acetate hydrochloride |

| Formula | C₇H₁₃NO₂[1][2] · HCl |

| Molecular Weight | 179.64 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High: Water, DMSO, Methanol.[1] Low: DCM, Hexanes (unless neutralized).[1] |

| pKa (Calc) | ~9.5 (Pyrrolidine Nitrogen) |

Strategic Applications in Drug Design

The utility of 3-Pyrrolidinylmethyl acetate lies in its ability to modulate the physicochemical properties of a lead compound ("Lead Optimization").

-

Escape from Flatland: Replacing phenyl or heteroaryl rings with saturated pyrrolidines increases the fraction of sp³ carbons (

), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.[1] -

Pro-drug Capabilities: The acetate ester can improve passive membrane permeability (LogP modulation).[1] Once inside the cell or plasma, esterases hydrolyze it to reveal the polar 3-hydroxymethyl pyrrolidine moiety.[3]

-

Conformational Restriction: The pyrrolidine ring restricts the conformational freedom of the side chain compared to an acyclic amine, potentially locking the molecule into a bioactive conformation.[1][3]

Visualization: The Scaffold Optimization Workflow

Figure 1: Strategic placement of the pyrrolidine scaffold to improve physicochemical properties.

Handling, Stability & Storage (Critical)

The hydrochloride salt form is essential for the stability of this compound.[1][3] The free base amine is prone to intermolecular aminolysis (polymerization).[1]

The "Self-Destruct" Mechanism

If the salt is neutralized (free-based) and left in solution without an electrophile:

-

The secondary amine of Molecule A attacks the ester carbonyl of Molecule B.[1][3]

-

Result: Formation of oligomers/polymers and loss of the reactive ester.[1][3]

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen in a desiccator.[1]

-

Solvent Stability: Stable in DMSO/DMF for <24 hours. Unstable in water/methanol at pH > 7 (Hydrolysis risk).[1]

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes coupling 3-Pyrrolidinylmethyl acetate hydrochloride to a chloropyrimidine core.[1] This is a standard workflow for generating kinase inhibitor scaffolds.[1][3]

Reagents

-

Amine: 3-Pyrrolidinylmethyl acetate HCl (1.2 equiv)

-

Electrophile: 4-Chloropyrimidine derivative (1.0 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Methodology

-

Preparation of Electrophile: Dissolve the 4-chloropyrimidine derivative (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen.

-

Controlled Neutralization (In Situ):

-

Do not pre-mix the amine and base externally.[3]

-

Add 3-Pyrrolidinylmethyl acetate HCl (1.2 mmol) directly to the reaction flask as a solid.

-

Cool the mixture to 0°C.

-

-

Initiation:

-

Reaction:

-

Workup (Ester Preservation):

Visualization: Reaction Logic & Causality

Figure 2: The critical importance of in-situ neutralization to prevent side reactions.

Quality Control & Verification

Upon receipt or after reaction, verify the identity using ¹H-NMR.[1]

Diagnostic Signals (DMSO-d₆):

-

Acetate Singlet: Look for a sharp singlet around δ 2.05 ppm (3H, -O-CO-CH₃).[1]

-

Methylene Linker: The -CH₂- group connecting the ring to the ester usually appears as a doublet or multiplet around δ 3.9–4.1 ppm .[3]

-

Pyrrolidine Ring: Multiplets between δ 1.6–3.4 ppm .[1]

-

Amine Proton (Salt): Broad singlet/hump > δ 9.0 ppm (NH₂⁺).[1]

Purity Check: Perform an AgNO₃ titration if precise stoichiometry is required, as the hygroscopic nature of the HCl salt can lead to water weight errors (often 5–10% water by weight).[3]

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1][3] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1][3]

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][3]

-

Sigma-Aldrich. (n.d.).[1] 3-Pyrrolidinylmethyl acetate hydrochloride Product Detail. Merck KGaA.[1][3]

-

PubChem. (2024).[1] Compound Summary: Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (Related Analog).[1] National Library of Medicine.[1][3]

-

BenchChem. (2025).[1][7] Storage and handling guidelines for amino ester hydrochloride salts. BenchChem Technical Support.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Pyrrolidinylmethyl acetate hydrochloride | 1219979-11-9 [sigmaaldrich.com]

- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. guidechem.com [guidechem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Pyrrolidinylmethyl acetate HCl PubChem and ChemSpider data

CAS: 1219979-11-9 | Formula: C₇H₁₄ClNO₂ | MW: 179.64 g/mol [1]

Executive Summary & Chemical Identity

3-Pyrrolidinylmethyl acetate hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands. It functions as a masked hydroxymethylpyrrolidine motif, offering a lipophilic precursor that can be hydrolyzed in vivo or deprotected in situ to reveal a primary alcohol pharmacophore.

Critical Isomer Distinction

Researchers often confuse this compound with its structural isomer, Methyl 2-(pyrrolidin-3-yl)acetate. The distinction is vital for synthetic planning:

-

Target Compound (CAS 1219979-11-9): An acetate ester of an alcohol (Pyrrolidine-3-CH₂-OAc ). Used to introduce a protected alcohol.

-

Common Isomer (CAS 1024038-33-2): A methyl ester of a carboxylic acid (Pyrrolidine-3-CH₂-COOMe ). Used to introduce a carboxylate.

Database Integration

| Database | Identifier | Link / Key Data |

| CAS Registry | 1219979-11-9 | Confirmed Identity [1] |

| PubChem | CID: Derivative of 53409901 | |

| ChemSpider | Analogous Search | |

| MDL Number | MFCD18802264 | Vendor Specific ID |

Physicochemical Profile

The hydrochloride salt form confers stability and water solubility, making it suitable for aqueous workups and biological assays.

| Property | Value | Source/Calculation |

| Molecular Weight | 179.64 g/mol | Calculated (C₇H₁₃NO₂[1][2] · HCl) |

| Exact Mass | 179.071 g/mol | Isotope Calculation |

| Appearance | White to off-white solid | Experimental Observation |

| Solubility | High: Water, Methanol, DMSO | Ionic nature of HCl salt |

| pKa (Pyrrolidine N) | ~10.5 (Estimated) | Based on pyrrolidine core |

| H-Bond Donors | 2 (NH, HCl) | Lipinski Analysis |

| H-Bond Acceptors | 2 (Carbonyl, Ester Oxygen) | Lipinski Analysis |

Synthetic Utility & Mechanism

3-Pyrrolidinylmethyl acetate HCl serves as a bifunctional scaffold . The secondary amine (pyrrolidine nitrogen) is a potent nucleophile, while the acetate group acts as a masked primary alcohol.

Core Applications

-

Nucleophilic Aromatic Substitution (SₙAr): The secondary amine attacks halogenated heterocycles (e.g., chloropyrimidines) to attach the pyrrolidine ring to a drug core.

-

Amide Coupling: Reacts with carboxylic acids using HATU/EDC to form amides.

-

Prodrug Design: The acetate group improves membrane permeability compared to the free alcohol. Intracellular esterases cleave the acetate to release the active 3-hydroxymethylpyrrolidine moiety.

Experimental Workflow: Library Synthesis

The following diagram illustrates the standard workflow for utilizing this building block in parallel medicinal chemistry libraries.

Caption: Workflow for converting 3-Pyrrolidinylmethyl acetate HCl into a functionalized drug candidate via coupling and subsequent ester hydrolysis.

Detailed Experimental Protocols

Protocol A: Free Basing & Amide Coupling (Standard Procedure)

Objective: To couple 3-Pyrrolidinylmethyl acetate to a carboxylic acid core (R-COOH).

Reagents:

-

3-Pyrrolidinylmethyl acetate HCl (1.0 eq)

-

Carboxylic Acid Scaffold (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at room temperature for 15 minutes to activate the acid.

-

Neutralization: In a separate vial, suspend 3-Pyrrolidinylmethyl acetate HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) to liberate the free amine. Note: The solution should turn clear.

-

Coupling: Add the amine solution to the activated acid mixture dropwise. Add the remaining DIPEA (1.0 mmol) to maintain basic pH.

-

Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z 144.1 for free base).

-

Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Ester Hydrolysis (Deprotection)

Objective: To reveal the primary alcohol pharmacophore.

-

Dissolution: Dissolve the N-substituted intermediate (from Protocol A) in a 3:1 mixture of THF:Water.

-

Base Addition: Add LiOH·H₂O (2.0 eq).

-

Reaction: Stir at room temperature for 1–2 hours. Caution: Avoid heating to prevent racemization if chiral centers are present elsewhere.

-

Quench: Acidify to pH ~6 with 1M HCl. Extract with Ethyl Acetate or DCM.

Safety & Handling (GHS Classification)

Based on analogous pyrrolidine hydrochlorides, this compound is classified as an Irritant .

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[3][5][6] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle within a certified chemical fume hood to avoid inhaling dust.

-

Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent hydrolysis of the acetate ester by atmospheric moisture.

References

-

Sigma-Aldrich. (2024). 3-Pyrrolidinylmethyl acetate hydrochloride Product Sheet (CAS 1219979-11-9).[7] Retrieved from

-

PubChem. (2024).[3][5][8][9] Compound Summary: Pyrrolidine Derivatives.[10] National Library of Medicine. Retrieved from

-

ChemSpider. (2024). Search Repository for C7H14ClNO2.[6] Royal Society of Chemistry. Retrieved from

-

Fluorochem. (2024).[8] Safety Data Sheet: Methyl (S)-pyrrolidin-3-yl-acetate HCl. (Used for comparative safety data). Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyrrolidinylmethyl acetate hydrochloride | 1219979-11-9 [sigmaaldrich.com]

- 8. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | C9H20Cl2N2O | CID 53409901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-substituted pyrrolidine derivatives using acetate precursors

An Application Note and Protocol for the Synthesis of 3-Substituted Pyrrolidine Derivatives Utilizing Acetate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, which is crucial for specific and high-affinity interactions with biological targets.[3] Among substituted pyrrolidines, those functionalized at the 3-position are of particular interest due to their prevalence in compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system-modulating properties.[4][5]

This guide provides a detailed, field-proven protocol for the asymmetric synthesis of 3-substituted pyrrolidine derivatives. The strategy hinges on the use of acetate-derived precursors, specifically dialkyl malonates, in a powerful sequence of reactions initiated by a Michael addition. This approach offers a robust and stereocontrolled route to valuable pyrrolidine building blocks for drug discovery and development.

Synthetic Strategy: A Michael Addition-Initiated Cascade

The cornerstone of this synthetic approach is the organocatalyzed asymmetric Michael addition of a substituted dialkyl malonate (the acetate precursor) to a nitroalkene. This reaction is followed by a series of transformations to construct the pyrrolidine ring. The overall strategy is outlined below:

-

Asymmetric Michael Addition: A dialkyl malonate is added to a nitroalkene in the presence of a chiral organocatalyst to generate a γ-nitro ester with high enantioselectivity.

-

Nitro Group Reduction: The nitro group of the γ-nitro ester is reduced to a primary amine, forming a γ-amino ester.

-

Lactamization: The γ-amino ester undergoes spontaneous or induced intramolecular cyclization to yield a substituted pyrrolidin-2-one (a lactam).

-

Lactam Reduction: The pyrrolidin-2-one is reduced to the final 3-substituted pyrrolidine.

This multi-step synthesis is highly efficient and allows for the introduction of diverse substituents at the 3-position of the pyrrolidine ring, depending on the choice of the initial malonate and nitroalkene.

Visualizing the Synthetic Pathway

Caption: Overall synthetic pathway from acetate precursors to 3-substituted pyrrolidines.

Mechanistic Insights and Experimental Rationale

A deep understanding of the reaction mechanisms is crucial for successful synthesis and troubleshooting.

-

The Asymmetric Michael Addition: This is the key stereochemistry-determining step. The use of a chiral organocatalyst, such as a bifunctional thiourea-amine catalyst, is critical. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the amine base deprotonates the malonate to form a nucleophilic enolate. This dual activation within the chiral environment of the catalyst directs the enantioselective addition of the malonate to the nitroalkene.[6]

-

Nitro Group Reduction: The choice of reducing agent for the nitro group is important to avoid side reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternative reagents like zinc or iron powder in acidic media can also be employed.

-

Lactamization and Reduction: The cyclization of the γ-amino ester to the pyrrolidin-2-one is often spontaneous upon formation of the amine. The final reduction of the stable lactam amide to the corresponding amine is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocols

Part 1: Asymmetric Michael Addition to form the γ-Nitro Ester

This protocol describes the synthesis of a γ-nitro ester from a substituted dialkyl malonate and a nitroalkene using a chiral organocatalyst.

Caption: Experimental workflow for the asymmetric Michael addition.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral bifunctional thiourea catalyst (5-10 mol%).

-

Add the nitroalkene (1.0 eq) and anhydrous toluene (to make a 0.1 M solution).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the dialkyl malonate (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro ester.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Reductive Cyclization to the Pyrrolidin-2-one

This part of the protocol describes the reduction of the nitro group and subsequent cyclization to the lactam.

-

Dissolve the purified γ-nitro ester (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add 10% palladium on carbon (10% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi or as appropriate for the specific substrate) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is the pyrrolidin-2-one, which can be used in the next step without further purification if it is of sufficient purity, or purified by column chromatography.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Reduction of the Pyrrolidin-2-one to the 3-Substituted Pyrrolidine

This final step reduces the lactam to the desired pyrrolidine.

-

To a dry round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the pyrrolidin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter through Celite to remove the aluminum salts, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the final 3-substituted pyrrolidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Results

The following table summarizes typical results for the key asymmetric Michael addition step for a range of substrates.

| Entry | Nitroalkene (R¹) | Malonate (R²) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Phenyl | Methyl | 10 | 92 | >95:5 | 96 |

| 2 | 4-Chlorophenyl | Ethyl | 10 | 88 | >95:5 | 94 |

| 3 | 2-Naphthyl | Benzyl | 5 | 95 | >95:5 | 98 |

| 4 | 3-Thienyl | Methyl | 10 | 85 | >95:5 | 91 |

Data are representative and may vary based on specific reaction conditions and substrates.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of enantiomerically enriched 3-substituted pyrrolidines using acetate-derived malonates. The key to this strategy is a highly stereocontrolled organocatalyzed Michael addition, followed by a reliable reductive cyclization sequence. This methodology offers a versatile platform for the synthesis of a diverse library of pyrrolidine derivatives, which are valuable building blocks for the discovery and development of new therapeutic agents.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

-

Preparation of Pyrrolidine-Based PDE4 Inhibitors via Enantioselective Conjugate Addition of α-Substituted Malonates to Aromatic Nitroalkenes. ACS Publications. Available at: [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available at: [Link]

-

Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc. Available at: [Link]

-

Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. MDPI. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Hydrolysis of 3-Pyrrolidinylmethyl acetate to 3-pyrrolidinemethanol

Application Note: High-Integrity Hydrolysis of 3-Pyrrolidinylmethyl Acetate

Executive Summary

This guide details the optimized protocols for the hydrolysis of 3-pyrrolidinylmethyl acetate to 3-pyrrolidinemethanol (also known as pyrrolidin-3-ylmethanol). While ester hydrolysis is a fundamental transformation, the presence of the secondary amine in the pyrrolidine ring introduces specific challenges, primarily water solubility of the product and the risk of intramolecular O-to-N acyl migration .

We present two validated workflows:

-

Protocol A (Acid-Catalyzed): The recommended "Gold Standard" for stability and purity. It prevents side reactions and yields the stable hydrochloride salt.

-

Protocol B (Base-Promoted): An alternative route to access the free base directly, utilizing a specialized ion-exchange workup to overcome isolation difficulties.

Scientific Background & Strategy

The Chemical Challenge: O-to-N Acyl Migration

The substrate contains a nucleophilic secondary amine and an electrophilic ester. Under neutral or mildly basic conditions (pH 7–9), the free amine can attack the ester carbonyl intramolecularly. Although the 1,3-distance (N–C–C–CH₂–O) requires a 6-membered transition state (less favorable than the 5-membered state in 1,2-amino alcohols), the risk of forming the thermodynamically stable amide (N-acetyl-3-hydroxymethylpyrrolidine) remains significant.

-

Acid Hydrolysis Strategy: Protonating the amine (

) renders it non-nucleophilic, completely suppressing the migration pathway. -

Base Hydrolysis Strategy: Uses a strong nucleophile (

) to outcompete the amine. Requires rapid kinetics and careful pH control during workup.

Reaction Pathways

Figure 1: Reaction pathways showing the preferred Acid route (Green) to avoid the N-Acetyl impurity (Red).

Materials & Equipment

-

Substrate: 3-Pyrrolidinylmethyl acetate (often an oil or HCl salt).

-

Reagents:

-

Hydrochloric Acid (6M and 1M).

-

Sodium Hydroxide (pellets or 50% w/w solution).

-

Solvents: Methanol (HPLC grade), 2-Propanol (IPA), Dichloromethane (DCM), Chloroform.

-

-

Specialized Materials:

-

Dowex 1X2-400 (Strongly Basic Anion Exchange Resin) – for Protocol B.

-

Rotary Evaporator with high-vacuum capability.

-

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Target: 3-Pyrrolidinemethanol Hydrochloride

This method is preferred for its robustness. The acidic environment protects the amine and drives the equilibrium through the use of excess water.[1][2]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-pyrrolidinylmethyl acetate (1.0 equiv) in 6M HCl (10 volumes relative to substrate mass).

-

Note: No co-solvent is usually needed as the protonated substrate is water-soluble.

-

-

Reflux: Equip the flask with a condenser and heat to reflux (approx. 100°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:2) or LC-MS. The ester spot should disappear.

-

-

Concentration: Cool the mixture to room temperature. Concentrate the solution to dryness under reduced pressure (Rotavap) at 50°C.

-

Result: A viscous oil or semi-solid residue containing the product HCl salt and excess HCl.

-

-

Azeotropic Drying: To remove traces of water and HCl, add absolute ethanol or toluene (5 volumes) to the residue and re-evaporate. Repeat this step 2–3 times.

-

Trituration (Purification):

-

Add Acetone or Diethyl Ether (10 volumes) to the dry residue.

-

Stir vigorously for 30 minutes to precipitate the hydrochloride salt.

-

Filter the white solid under nitrogen (the salt can be hygroscopic).

-

-

Drying: Dry the solid in a vacuum oven at 40°C over

or KOH pellets.

Yield Expectation: >90% Purity: >98% (NMR)

Protocol B: Base-Promoted Hydrolysis

Target: 3-Pyrrolidinemethanol (Free Base)

Use this method if the free amine is required immediately and you have the equipment for ion-exchange chromatography or continuous extraction.

Step-by-Step Procedure:

-

Saponification: Dissolve 3-pyrrolidinylmethyl acetate (1.0 equiv) in Methanol (5 volumes).

-

Base Addition: Add 2.5M NaOH (3.0 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours .

-

Caution: Do not heat excessively to avoid polymerization or side reactions.

-

-

Workup Strategy (Choose one based on scale):

-

Option 1: Resin Desalting (High Purity, Small Scale)

-

Neutralize the reaction mixture to pH ~8 with dilute HCl.

-

Load the aqueous solution onto a column of Dowex 1X2 (OH- form) or similar strongly basic anion exchange resin.

-

Elute with deionized water . The neutral amine product will elute, while acetate and chloride ions are retained.

-

Concentrate the fractions to obtain the free base oil.

-

-

Option 2: Continuous Extraction (Larger Scale)

-

Concentrate the reaction mixture to remove Methanol.

-

Saturate the remaining aqueous phase with solid NaCl (Salting out effect is critical here).

-

Adjust pH to >12 using 50% NaOH.

-

Perform Continuous Liquid-Liquid Extraction using Chloroform or DCM for 12–24 hours.

-

Dry the organic layer over

and evaporate.

-

-

Analytical Validation

| Parameter | 3-Pyrrolidinylmethyl acetate (Starting Material) | 3-Pyrrolidinemethanol (Product) |

| 1H NMR (D2O) | ||

| 1H NMR (Methyl) | Absent | |

| IR Spectrum | Strong Carbonyl stretch ~1740 cm⁻¹ | Broad O-H/N-H stretch ~3300 cm⁻¹ |

| Solubility | Soluble in organics (DCM, EtOAc) | Highly Water Soluble (Free base & Salt) |

Key Identification Marker: The disappearance of the singlet at 2.05 ppm (acetate methyl) and the upfield shift of the methylene protons from ~4.10 ppm to ~3.45 ppm are diagnostic.

Troubleshooting & Optimization

Figure 2: Troubleshooting logic flow for common isolation issues.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for ester hydrolysis mechanisms).

-

Sigma-Aldrich. (n.d.). (RS)-3-Pyrrolidinemethanol Product Specification. Retrieved from

-

ChemicalBook. (2025). (R)-Pyrrolidin-3-ylmethanol Properties and Synthesis. Retrieved from

- Golebiowski, A., et al. (2012). Synthesis of 3-substituted pyrrolidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Context on pyrrolidine stability).

-

ResearchGate Discussion. (2015). Isolation of polar amines from aqueous solutions. Retrieved from

Sources

Reaction conditions for deprotection of pyrrolidine acetate salts

Executive Summary

Pyrrolidine acetate salts are common intermediates in medicinal chemistry, often generated following the catalytic hydrogenation of

This guide details the physicochemical rationale and validated protocols for the "deprotection" (liberation/desalting) of pyrrolidine acetate salts. It covers three methodologies: Salting-Out Extraction (for isolation), Solid Phase Extraction (for high purity), and In-Situ Neutralization (for direct downstream coupling).[1]

Mechanistic Analysis & Solubility Challenges

The Physicochemical Trap

The "deprotection" of a pyrrolidine acetate salt is fundamentally an acid-base neutralization. However, the process is complicated by the high aqueous solubility of the product.

To drive this equilibrium to the right, a base with a pKa > 11.3 is required.[1] However, once liberated, the free pyrrolidine is a small, polar, cyclic amine that prefers the aqueous phase over non-polar organic solvents like diethyl ether or hexanes.

Decision Matrix

Use the following logic flow to select the appropriate protocol.

Figure 1: Workflow for selecting the optimal deprotection strategy based on scale and application.

Experimental Protocols

Protocol A: In-Situ Neutralization (Direct Coupling)

Best for: Amide couplings (HATU/EDC) or SNAr reactions where isolation of the volatile free amine is unnecessary and risks yield loss.

Rationale: Instead of removing the acetate, we override it.[1] By adding a stoichiometric excess of a tertiary base (DIPEA or TEA), the acetic acid is sequestered as the soluble Hünig’s base acetate salt, leaving the pyrrolidine nucleophile free to react.

Materials:

-

Pyrrolidine Acetate Salt[1]

-

Coupling Reagent (e.g., HATU, T3P)[5]

-

Base:

-Diisopropylethylamine (DIPEA)[5] -

Solvent: DMF or DCM[6]

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).

-

Pre-activation: Add DIPEA (1.0 equiv) to activate the acid.[1] Stir for 5 minutes.

-

Salt Addition: Add the Pyrrolidine Acetate salt (1.0–1.2 equiv) directly to the reaction mixture.

-

Critical Neutralization: Add additional DIPEA (1.5–2.0 equiv).

-

Monitoring: Monitor by LCMS. The acetate ion typically does not interfere with HATU/T3P couplings.[1]

Protocol B: Salting-Out Extraction (Biphasic)

Best for: Large scale (>500 mg) isolation of the free base. The Trap: Do not use water/ether.[1] The pyrrolidine will stay in the water.

Materials:

-

Solvent A: Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]

-

Base: Potassium Carbonate (

) saturated aqueous solution.[1] -

Solid NaCl.[1]

Step-by-Step:

-

Dissolution: Dissolve the pyrrolidine acetate salt in a minimum amount of water.[1]

-

Basification: Slowly add saturated aqueous

until pH > 12. -

Saturation (The Secret Sauce): Add solid NaCl to the aqueous phase until no more dissolves.

-

Extraction: Extract 4x with DCM (or 3:1

:IPA if the amine is highly polar). -

Drying: Dry organic layer over solid

(acts as both drying agent and base scavenger) or -

Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C) to avoid evaporating the free pyrrolidine (b.p. 87°C).

Protocol C: Solid Phase Extraction (SCX-2)

Best for: Small scale (<500 mg), high-throughput purification, or removal of acetate traces for biological assays.

Materials:

-

SCX-2 Cartridge (Strong Cation Exchange - Propylsulfonic acid functionalized silica).[1]

-

Loading Solvent: Methanol (MeOH).[1]

-

Elution Solvent: 2M Ammonia in Methanol (

/MeOH).[1]

Step-by-Step:

-

Conditioning: Flush the SCX-2 cartridge with 2 column volumes (CV) of MeOH.[1]

-

Loading: Dissolve the pyrrolidine acetate salt in MeOH and load onto the cartridge.

-

Washing: Wash with 3 CV of MeOH.

-

Result: Acetic acid and non-basic impurities are washed away.[1]

-

-

Elution: Elute with 2M

in MeOH. -

Isolation: Concentrate the eluent carefully to obtain the free base pyrrolidine.[1]

Data Summary: Solvent Selection for Extraction

| Solvent System | Partition Coefficient (Pyrrolidine) | Suitability | Notes |

| Water / Diethyl Ether | Low | Poor | Significant product loss to aqueous phase.[1] |

| Water / DCM | Moderate | Fair | Requires multiple extractions.[1] |

| Sat. NaCl / DCM | High | Good | "Salting out" essential for yield.[1] |

| Sat. NaCl / CHCl3:IPA (3:1) | Very High | Excellent | Best for highly polar substituted pyrrolidines.[1] |

References

-

pKa Values: Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] Link

-

Amide Coupling of Salts: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Salting Out Effect: Hofmeister, F. (1888).[1] Zur Lehre von der Wirkung der Salze. Naunyn-Schmiedeberg's Archives of Pharmacology, 24, 247-260.[1] Link[1]

-

SCX Purification: Biotage Application Note. Strategies for the Purification of Amine Intermediates. Link (General reference for SCX methodology).[1]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. Lab Reporter [fishersci.co.uk]

- 5. growingscience.com [growingscience.com]

- 6. WO2006041945A2 - A counterion exchange process for peptides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. researchgate.net [researchgate.net]

- 10. organicintermediate.com [organicintermediate.com]

Application Notes & Protocols: The Role of Tertiary Amines in Peptide Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Analysis of 3-Pyrrolidinylmethyl Acetate Hydrochloride

In the field of peptide synthesis, the selection of reagents is critical for achieving high yield, purity, and stereochemical integrity. While a vast array of coupling agents, protecting groups, and additives are well-documented, an inquiry into the use of 3-Pyrrolidinylmethyl acetate hydrochloride reveals a notable absence from standard peptide synthesis literature and established protocols.

A comprehensive search of scientific databases and supplier application notes does not identify this compound as a recognized reagent for peptide bond formation, deprotection, or scavenging. Based on its chemical structure—a salt of a tertiary amine—one could hypothesize a potential role as a non-nucleophilic base, similar to more common reagents. However, without empirical data or literature precedent, its use remains speculative.

This guide, therefore, pivots to address the inferred function of such a molecule and provides a detailed, authoritative overview of the well-established tertiary amines that are fundamental to modern peptide synthesis. We will explore the mechanistic role of these bases, provide field-proven protocols for their application, and offer insights into best practices.

The Critical Role of Tertiary Amines in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), particularly when using the popular Fmoc/tBu strategy, tertiary amines are indispensable.[1] Their primary functions are twofold:

-

Neutralization: After the Nα-Fmoc protecting group is removed by a primary or secondary amine (e.g., piperidine), the newly exposed N-terminal amine exists as an ammonium salt.[2] Before the next amino acid can be coupled, this salt must be neutralized to the free amine, which acts as the nucleophile in the subsequent coupling reaction.[2]

-

Activation: Many common coupling reagents, especially aminium/uronium salts like HBTU, HATU, and HCTU, require a basic environment to facilitate the activation of the incoming amino acid's carboxyl group.[3][4] The tertiary amine acts as a proton acceptor, promoting the formation of a highly reactive O-acylisourea intermediate or its HOBt/Oxyma active ester derivative, which is then readily attacked by the N-terminal amine of the growing peptide chain.[3][5][6]

The choice of base is critical, as it must be sufficiently basic to perform these functions efficiently but sterically hindered enough to minimize side reactions, such as racemization of the activated amino acid or undesired reactions with the peptide itself.[7]

Key Tertiary Amines in SPPS: A Comparative Overview

The most widely used tertiary amines in SPPS are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM).

| Reagent | Structure | pKa (Conjugate Acid) | Key Characteristics & Applications |

| N,N-Diisopropylethylamine (DIPEA or DIEA) |  | ~10.8 | High Basicity & Steric Hindrance: The most common base used in Fmoc-SPPS.[6] Its bulky isopropyl groups prevent it from acting as a nucleophile. Use Case: Essential for neutralization steps and required for activation with most uronium/phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP).[1][8][9] |

| N-Methylmorpholine (NMM) |  | ~7.4 | Lower Basicity: Less basic than DIPEA, which can be advantageous in reducing the risk of base-catalyzed side reactions, including racemization. Use Case: Often preferred for segment condensations or when coupling sensitive amino acids where racemization is a major concern. It is a suitable base for carbodiimide-mediated couplings. |

Mechanistic Pathway of Amide Bond Formation

The following diagram illustrates the central role of a tertiary amine (represented by DIPEA) in the activation and coupling steps using a carbodiimide (like DIC) and an additive (like HOBt).

Caption: Workflow of activation, neutralization, and coupling in SPPS.

Detailed Experimental Protocols

These protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis on a 0.1 mmol scale using polystyrene resin. Adjust volumes and equivalents accordingly for different scales or resin loadings.

Protocol 1: Standard Amino Acid Coupling using HBTU/DIPEA

This is the workhorse protocol for routine peptide synthesis, offering high efficiency and rapid reaction times.[8]

Materials:

-

Fmoc-protected amino acid (0.5 mmol, 5 eq.)

-

HBTU (0.48 mmol, 4.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotected peptide-resin (0.1 mmol scale)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Activation Solution Preparation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in ~2 mL of DMF.

-

Add the DIPEA to this solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. A slight color change may be observed.

-

Scientist's Note: Pre-activation ensures the formation of the active ester before addition to the resin, which can improve coupling efficiency, especially for sterically hindered amino acids.

-

-

Coupling Reaction:

-

Add the entire activation solution to the washed, deprotected peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test (or other ninhydrin-based test) to confirm the absence of free primary amines, indicating reaction completion.

-

If the test is positive (blue beads), the coupling is incomplete. Drain the vessel and repeat the coupling step with a fresh activation solution ("double coupling").

-

Once the Kaiser test is negative, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.

-

Protocol 2: Coupling using DIC/HOBt with in situ Neutralization

This protocol is valued for its cost-effectiveness and ability to minimize racemization.[8][10] It combines the neutralization and coupling steps.

Materials:

-

Fmoc-protected amino acid (0.5 mmol, 5 eq.)

-

1-Hydroxybenzotriazole (HOBt) (0.5 mmol, 5 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5 eq.) - for neutralization only

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotected peptide-resin (0.1 mmol scale, as TFA or HCl salt)

Procedure:

-

Resin Preparation:

-

After Fmoc deprotection and washing, the N-terminal amine is typically an ammonium salt. No separate neutralization wash is performed.

-

-

Coupling Cocktail Preparation:

-

Coupling Reaction:

-

Add the amino acid/HOBt solution to the resin.

-

Add the DIPEA to neutralize the N-terminal ammonium salt in situ.

-

Immediately add the DIC to initiate the coupling reaction. DIC is the dehydrating agent that drives the formation of the active ester.[5][10][11]

-

Agitate the mixture for 1-2 hours at room temperature. Carbodiimide reactions are generally slower than those using uronium salts.[5]

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm reaction completion. Double couple if necessary.

-

Once complete, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A key byproduct, diisopropylurea (DIU), must be thoroughly washed away.

-

Troubleshooting and Field Insights

-

Problem: Slow or incomplete coupling with hindered amino acids (e.g., Aib, Val-Thr).

-

Insight: Uronium salt activators (HBTU, HATU) are generally more potent and faster than carbodiimides.[8] For difficult couplings, switch to Protocol 1 or use a more powerful reagent like HATU. Extending the coupling time or performing an immediate double coupling is also a valid strategy.

-

-

Problem: Racemization detected in the final peptide.

-

Insight: Racemization often occurs at the activated C-terminal residue. Over-activation or excessive base can exacerbate this.[7] Ensure you are not using more than the stoichiometric amount of base required for activation. Consider switching from DIPEA to the less basic NMM. Using additives like HOBt or Oxyma is crucial for suppressing racemization.[5][10]

-

-

Problem: Gelation or poor swelling of the resin.

-

Insight: This indicates peptide aggregation on the solid support. Ensure high-quality, peptide synthesis-grade solvents like DMF or NMP are used, as they are critical for proper resin swelling and reagent diffusion.[12][13] For difficult sequences, specialized resins like PEG-grafted polystyrene (e.g., NovaSyn® TG) can improve solvation and reduce aggregation.[14]

-

Conclusion

While 3-Pyrrolidinylmethyl acetate hydrochloride is not a documented reagent in peptide synthesis, understanding its potential function as a tertiary amine base allows us to explore the vital role that established bases like DIPEA and NMM play. The proper selection and application of these amines are fundamental to the success of SPPS, directly impacting reaction kinetics, yield, and the chiral purity of the final peptide product. The protocols and insights provided here offer a robust framework for researchers to execute high-fidelity peptide synthesis.

References

-

Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. [Link]

-

Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

-

Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

-

Carbodiimide Coupling: The Better Alternative for Amide Synthesis. (2026, January 29). YouTube. [Link]

-

Beyermann, M., Henklein, P., Klose, A., Sohr, R., & Bienert, M. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 252-256. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of Nα-tert-butoxycarbonylamino acids. Analytical Biochemistry, 200(2), 301-309. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Kanduluru, A. K., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8447-8460. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Carpino, L. A., et al. (1995). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 60(23), 7718-7719. [Link]

-

26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. [Link]

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. C&EN. [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Effect of tertiary amine on the carbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. Base Resins for Peptide Synthesis [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Pyrrolidine Hydrochloride Salts

Welcome to the technical support center for the purification of hygroscopic pyrrolidinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining and maintaining the purity of these compounds. The inherent affinity of these salts for atmospheric moisture can lead to a host of experimental issues, from inaccurate weighing to compromised reaction outcomes.[1][2] This resource provides in-depth, experience-driven solutions to common problems through a series of frequently asked questions and detailed troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling and purification of hygroscopic pyrrolidine hydrochloride salts.

Q1: My pyrrolidine hydrochloride salt has turned into a sticky or syrupy liquid. What happened and can it be salvaged?

A1: This is a classic sign of deliquescence, where the salt has absorbed a significant amount of moisture from the atmosphere to the point of dissolving in the absorbed water.[3][4] This occurs because the salt's vapor pressure is lower than the partial pressure of water in the surrounding air. The material can often be salvaged by rigorous drying methods, which are detailed in the troubleshooting section of this guide. It is crucial to handle and store the compound under anhydrous conditions to prevent this from recurring.[5]

Q2: Why is it critical to use an anhydrous solvent for the recrystallization of pyrrolidine hydrochloride?

A2: Using a non-anhydrous solvent will re-introduce water, which you are trying to remove. The hygroscopic nature of the salt means it will readily hold onto this water, preventing proper crystallization and drying. For successful recrystallization, a solvent system must be chosen in which the salt is soluble at high temperatures but sparingly soluble at lower temperatures, and which itself is easily rendered anhydrous and kept so.

Q3: What are the best practices for storing purified hygroscopic pyrrolidinium salts?

A3: Proper storage is paramount to maintaining the anhydrous state of your purified salt.[5] The best practice is to store the compound in a tightly sealed container, preferably with a PTFE-lined cap.[2] This container should then be placed inside a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[2][6] For highly sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][7]

Q4: How can I accurately weigh a hygroscopic pyrrolidine hydrochloride salt for a reaction?

A4: Accurate weighing of hygroscopic materials requires minimizing their exposure to atmospheric moisture.[8] If possible, weighing should be performed in a glovebox with a controlled, low-humidity atmosphere.[7] If a glovebox is not available, work quickly. Use a pre-weighed, sealed vial. Add the approximate amount of salt to the vial, seal it, and then weigh it. The difference in weight will give you the amount of salt. This minimizes the time the salt is exposed to the air. For quantitative NMR (qNMR) where precision is critical, humidity control before and during weighing is essential for reproducible results.[9][10][11]

Q5: Are there any specific safety precautions I should take when handling pyrrolidine hydrochloride salts?

A5: Yes. Pyrrolidine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[12][13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12] Consult the Safety Data Sheet (SDS) for the specific pyrrolidine hydrochloride salt you are using for detailed handling and safety information.[2]

II. Troubleshooting and In-depth Protocols

This section provides a structured approach to solving common purification problems, complete with detailed experimental protocols.

Problem 1: The salt fails to crystallize from solution, remaining an oil.

-

Symptom: After dissolving the salt in a suitable solvent and cooling, no solid precipitate forms, or an oil separates out.

-

Primary Cause: The presence of excess water is the most common culprit. The high affinity of the salt for water can lead to the formation of a hydrated, low-melting eutectic mixture or prevent crystallization altogether.

-

Solution: Implement a rigorous drying procedure. The most effective method is often azeotropic distillation to remove water.

Protocol 1: Azeotropic Distillation for Water Removal

Azeotropic distillation is a powerful technique for removing water from samples that are difficult to dry by conventional heating.[15] Toluene is a common solvent for this purpose as it forms a low-boiling azeotrope with water.

Methodology:

-

Setup: Assemble a Dean-Stark or similar apparatus with a round-bottom flask, a condenser, and a collection trap.

-

Procedure:

-

Place the hygroscopic pyrrolidine hydrochloride salt in the round-bottom flask.

-

Add a suitable solvent that forms an azeotrope with water (e.g., toluene). The volume should be sufficient to fully dissolve the salt upon heating.

-

Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the trap.

-

Continue the distillation until no more water collects in the trap. The toluene will appear clear in the collection arm.

-

Once all the water is removed, the now anhydrous solution of your salt in toluene can be used for the next step, which is typically recrystallization.

-

Problem 2: The purified salt is still clumpy and difficult to handle.

-

Symptom: Even after a purification attempt, the salt is not a free-flowing powder and readily clumps together.

-

Primary Cause: Residual moisture is still present. The initial drying may not have been sufficient, or the material was exposed to atmospheric moisture during filtration or transfer.

-

Solution: Recrystallization from a carefully chosen anhydrous solvent system, followed by meticulous drying of the solid product under vacuum.

Protocol 2: Recrystallization from Anhydrous Solvents

This protocol outlines the steps for recrystallizing a hygroscopic pyrrolidine hydrochloride salt. The choice of solvent is critical and will depend on the specific salt. Common choices include anhydrous ethanol, isopropanol, or mixtures of a polar solvent with a less polar co-solvent like diethyl ether or dichloromethane.

Methodology:

-

Solvent Selection: Determine a suitable anhydrous solvent or solvent system in which the salt has high solubility when hot and low solubility when cold.

-

Dissolution: In a flask equipped with a reflux condenser and a drying tube, dissolve the crude, dried (from Protocol 1, if necessary) pyrrolidine hydrochloride salt in the minimum amount of the hot anhydrous solvent.

-

Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.

-